molecular formula C10H7BrO3 B8353230 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde

Cat. No.: B8353230
M. Wt: 255.06 g/mol
InChI Key: QZCWXIZHVXSTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing side reactions and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Carboxy-4-bromo-7-methoxybenzofuran.

    Reduction: 2-Hydroxymethyl-4-bromo-7-methoxybenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 2-Formyl-4-chloro-7-methoxybenzofuran
  • 2-Formyl-4-fluoro-7-methoxybenzofuran
  • 2-Formyl-4-iodo-7-methoxybenzofuran

Comparison: 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H7BrO3/c1-13-9-3-2-8(11)7-4-6(5-12)14-10(7)9/h2-5H,1H3

InChI Key

QZCWXIZHVXSTBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=C(O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Formyl-7-methoxybenzofuran (1.0 g) was stirred in dichloromethane (10 ml) under nitrogen at 0° C. Sodium acetate (1.4 g) was added followed by the dropwise addition of bromine (0.29 ml). Further dichloromethane (20 ml) was added to the mixture to facilitate stirring and the mixture was stirred overnight. The reaction mixture was diluted with dichloromethane (40 ml) and washed with water (30 ml). Drying over magnesium sulfate followed by removal of the solvent in vacuo gave a pale orange solid. Purification by flash chromatography on silica eluting with 10% ethyl acetate in hexane gave the title compound (0.50 g) as a beige solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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